Product packaging for Isopropyl diaminophosphorylcarbamate(Cat. No.:CAS No. 298692-41-8)

Isopropyl diaminophosphorylcarbamate

Cat. No.: B14143613
CAS No.: 298692-41-8
M. Wt: 181.13 g/mol
InChI Key: ZARZBWDSUPTESR-UHFFFAOYSA-N
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Description

Global Nitrogen Cycle: Processes and Perturbations in Agroecosystems

The global nitrogen cycle is the biogeochemical process through which nitrogen is converted into multiple chemical forms as it circulates among the atmosphere, terrestrial, and marine ecosystems. The largest reservoir of nitrogen is the atmosphere, primarily as dinitrogen gas (N₂), which is largely unavailable to most organisms. The conversion of N₂ into biologically available forms, a process known as nitrogen fixation, is crucial for life and is carried out by specialized microorganisms and industrial processes. youtube.comtcichemicals.com

In natural ecosystems, nitrogen fixation, mineralization (the conversion of organic nitrogen to inorganic forms like ammonium), nitrification (the oxidation of ammonium (B1175870) to nitrate), and denitrification (the reduction of nitrate (B79036) back to N₂ gas) are key processes that maintain a balanced cycle. tcichemicals.comacs.org However, modern agriculture has become a dominant force in altering this cycle. nih.govresearchgate.net The industrial Haber-Bosch process, developed in the early 20th century, allows for the large-scale synthesis of ammonia-based fertilizers, effectively doubling the amount of reactive nitrogen entering the terrestrial cycle. youtube.comnih.gov

This massive influx of synthetic nitrogen into agroecosystems has significant consequences. While essential for boosting crop yields to feed a growing global population, much of this applied nitrogen is not taken up by plants. caymanchem.com It is instead lost to the environment through various pathways, leading to a cascade of negative effects. nih.gov

Key Processes in the Nitrogen Cycle within Agroecosystems:

ProcessDescriptionKey Organisms/ConditionsAgricultural Significance
Nitrogen Fixation Conversion of atmospheric N₂ gas into ammonia (B1221849) (NH₃) or related nitrogenous compounds.Symbiotic bacteria (e.g., Rhizobium), free-living bacteria, industrial processes.Legume crops host symbiotic bacteria, reducing the need for synthetic fertilizers. Industrial fixation is the basis of most nitrogen fertilizers.
Mineralization Decomposition of organic nitrogen from manure, crop residues, and soil organic matter into ammonium (NH₄⁺).Soil microbes (bacteria, fungi).Releases plant-available nitrogen from organic sources, contributing to soil fertility.
Nitrification A two-step process where soil bacteria convert ammonium (NH₄⁺) first to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻).Nitrifying bacteria (e.g., Nitrosomonas, Nitrobacter).Nitrate is highly mobile in soil and is a primary form of nitrogen taken up by plants, but it is also highly susceptible to leaching.
Denitrification Conversion of nitrate (NO₃⁻) back into gaseous nitrogen forms, primarily nitrous oxide (N₂O) and dinitrogen gas (N₂).Denitrifying bacteria under anaerobic (low-oxygen) conditions.Represents a loss of plant-available nitrogen from the soil and contributes to greenhouse gas emissions (N₂O). nih.gov
Volatilization Loss of nitrogen as ammonia (NH₃) gas from the soil surface, primarily from urea-based fertilizers.Mediated by the urease enzyme in the presence of water.A major pathway of nitrogen loss, reducing fertilizer efficiency and contributing to air pollution. nih.gov

Imperatives for Enhanced Nitrogen Use Efficiency: Mitigating Environmental and Economic Losses

Nitrogen Use Efficiency (NUE) is a critical metric that reflects the proportion of applied nitrogen that is absorbed and utilized by the crop. caymanchem.com Globally, the NUE for major cereal crops is often below 50%, meaning that more than half of the nitrogen applied to fields is lost to the environment. caymanchem.com This inefficiency poses significant economic and environmental challenges.

Economic losses are substantial for farmers, as lost fertilizer represents a wasted investment. usda.govwjpmr.com Increasing NUE means that more of the purchased fertilizer contributes to crop yield, improving profitability. wjpmr.comresearchgate.net One study estimated that a 20% increase in NUE in US row crops could lead to an annual increase in farmer net returns of $743 million. wjpmr.com

Environmental losses from inefficient nitrogen use are multifaceted and severe:

Water Pollution: Nitrate is highly soluble and easily leaches from the soil into groundwater and surface waters. nih.gov This can lead to contamination of drinking water sources and eutrophication of aquatic ecosystems, causing harmful algal blooms that deplete oxygen and harm aquatic life.

Air Pollution: The volatilization of ammonia (NH₃) contributes to the formation of fine particulate matter (PM2.5), a major air pollutant with adverse effects on human health. nih.gov

Greenhouse Gas Emissions: Denitrification in agricultural soils is a major source of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential nearly 300 times that of carbon dioxide over a 100-year period. nih.govnih.gov

Improving NUE is therefore a crucial objective for sustainable agriculture, aiming to maximize crop productivity while minimizing the negative environmental footprint of farming. researchgate.netresearchgate.net

Enzymatic Regulation as a Strategy for Nitrogen Management: A Focus on Urease and Nitrification Inhibition

One of the most promising strategies for enhancing NUE is the use of enzyme inhibitors. These chemical compounds are designed to temporarily slow down specific microbial processes in the soil that lead to nitrogen loss. By regulating the activity of key enzymes, these inhibitors help to keep nitrogen in the soil in a more stable, plant-available form for a longer period. bldpharm.com

Urea (B33335) is the most widely used nitrogen fertilizer globally due to its high nitrogen content and relatively low production cost. pharmaffiliates.com However, once applied to the soil, urea is rapidly hydrolyzed—broken down by the urease enzyme into ammonia and carbon dioxide. nih.govmdpi.com This process can lead to significant nitrogen loss through ammonia volatilization, especially when the fertilizer is not incorporated into the soil. google.com

Mechanism of Action: Urease inhibitors are compounds that block the active site of the urease enzyme, preventing it from binding with urea. nih.govnih.gov This temporary inhibition slows the rate of urea hydrolysis for up to 14-20 days, depending on soil temperature and conditions. nih.gov This delay allows more time for rainfall or irrigation to move the intact urea into the soil, where the resulting ammonium is less susceptible to volatilization and can be held by soil particles. google.com The most common and commercially significant urease inhibitor is N-(n-butyl) thiophosphoric triamide (NBPT). pharmaffiliates.com

Nitrification is a microbial process that converts the relatively stable ammonium (NH₄⁺) form of nitrogen into the highly mobile nitrate (NO₃⁻) form. google.com While plants can absorb both forms, the negative charge of nitrate makes it prone to leaching and denitrification. nih.gov

Biological Pathways: Nitrification is primarily carried out by two groups of soil bacteria. First, ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonium to nitrite (NO₂⁻). Then, nitrite-oxidizing bacteria (NOB) rapidly convert nitrite to nitrate. Nitrification inhibitors work by disrupting the first step of this process, primarily by targeting the ammonia monooxygenase (AMO) enzyme in AOB. This temporarily suppresses the populations of these bacteria, slowing the conversion of ammonium to nitrate. nih.gov Common nitrification inhibitors include dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP).

Environmental Implications: By keeping nitrogen in the ammonium form for a longer period, nitrification inhibitors significantly reduce the risk of nitrate leaching into groundwater. nih.gov This helps protect water quality. Furthermore, by limiting the pool of nitrate in the soil, they can substantially decrease the emission of nitrous oxide (N₂O) produced during denitrification. nih.gov This has important implications for mitigating climate change, as N₂O is a major agricultural greenhouse gas.

Isopropyl Diaminophosphorylcarbamate: Positioning within the Landscape of Agricultural Enzyme Inhibitors

Based on its chemical structure, "this compound" belongs to the class of organophosphorus compounds, which includes various known enzyme inhibitors. The name suggests a molecule containing a phosphoryl group (derived from phosphoric acid), diamino groups (two NH₂ groups), and an isopropyl carbamate (B1207046) functional group. Both phosphoramidates (compounds with a phosphorus-nitrogen bond) and carbamates are classes of chemicals known to have biological activity, including the ability to inhibit enzymes. nih.gov

For instance, the most effective urease inhibitors are phosphoramidates, such as N-(n-butyl) thiophosphoric triamide (NBPT) and phenylphosphorodiamidate (PPD). These molecules function by interacting with the nickel ions in the active site of the urease enzyme. The structure-activity relationship studies of these compounds indicate that the presence of the phosphoryl group and amide (amino) groups are critical for their inhibitory function.

Given the structural similarities—specifically the presence of a phosphoryl group and amino groups—it is plausible that this compound could be investigated for its potential as a urease inhibitor. Its mechanism would likely involve the phosphoryl group interacting with the urease active site, analogous to other phosphoric triamide inhibitors. However, without specific research data on this compound, its efficacy, mechanism of action, and its specific role as either a urease or nitrification inhibitor remain theoretical. It represents a chemical space within the broader family of organophosphorus and carbamate compounds that warrants further investigation to determine its potential place among established agricultural enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N3O3P B14143613 Isopropyl diaminophosphorylcarbamate CAS No. 298692-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

298692-41-8

Molecular Formula

C4H12N3O3P

Molecular Weight

181.13 g/mol

IUPAC Name

propan-2-yl N-diaminophosphorylcarbamate

InChI

InChI=1S/C4H12N3O3P/c1-3(2)10-4(8)7-11(5,6)9/h3H,1-2H3,(H5,5,6,7,8,9)

InChI Key

ZARZBWDSUPTESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NP(=O)(N)N

Origin of Product

United States

Synthetic Chemistry and Reaction Pathways of Isopropyl Diaminophosphorylcarbamate

Methodologies for the Chemical Synthesis of Diaminophosphorylcarbamate Derivatives

The chemical synthesis of diaminophosphorylcarbamate derivatives, including the isopropyl ester, can be approached through several strategic pathways. These routes generally involve the sequential or convergent assembly of the diaminophosphoryl core and the isopropyl carbamate (B1207046) functionality.

Route A: Phosphoryl Chloride Intermediacy

A primary and versatile method involves the use of a diaminophosphoryl chloride intermediate. This approach is analogous to the synthesis of N-diaminophosphoryl aminothioureas, where chiral diamine-derived diaminophosphoryl chlorides are key precursors. nih.govacs.org

Step 1: Synthesis of Diaminophosphoryl Chloride: The synthesis commences with phosphoryl chloride (POCl₃). Reaction of phosphoryl chloride with two equivalents of ammonia (B1221849) or a primary/secondary amine in the presence of a base to scavenge the liberated HCl affords the corresponding diaminophosphoryl chloride. The choice of amine and reaction conditions allows for the introduction of various substituents on the nitrogen atoms. For the synthesis of the parent isopropyl diaminophosphorylcarbamate, reaction with ammonia would yield diaminophosphoryl chloride.

Step 2: Formation of the Carbamate Moiety: The resulting diaminophosphoryl chloride can then be reacted with isopropyl carbamate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to yield this compound. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Route B: Isocyanate-Based Synthesis

Another potential pathway leverages the reactivity of phosphoryl isocyanates. Phosphoryl diisocyanates are known to be synthesized from the reaction of phosphonic or phosphoric dichlorides with sodium cyanate (B1221674). researchgate.net

Step 1: Synthesis of Phosphoryl Diisocyanate: Phosphoryl chloride can be converted to phosphoryl diisocyanate by reaction with a cyanate salt, such as sodium cyanate. This reaction replaces the chlorine atoms with isocyanate groups.

Step 2: Sequential Reaction with Isopropanol (B130326) and Ammonia: The highly reactive phosphoryl diisocyanate can then undergo sequential nucleophilic addition. First, reaction with one equivalent of isopropanol at a controlled temperature would lead to the formation of an intermediate isopropyl phosphoryl-isocyanatocarbamate. Subsequent reaction of this intermediate with two equivalents of ammonia would then yield the final product, this compound. The order of addition of the nucleophiles (isopropanol and ammonia) would be critical to control the final product structure. The high reactivity of isocyanates with amines suggests that the reaction with ammonia might need to be performed at low temperatures to avoid side reactions. poliuretanos.net

Reactants Reagents Intermediate Product
Phosphoryl chloride, AmmoniaBase (e.g., Triethylamine)Diaminophosphoryl chlorideThis compound
Phosphoryl chloride, Sodium cyanate-Phosphoryl diisocyanateThis compound
Phosphoryl diisocyanate, Isopropanol, Ammonia-Isopropyl phosphoryl-isocyanatocarbamateThis compound

Optimization and Scale-Up Considerations in this compound Synthesis

The optimization and scale-up of any proposed synthesis for this compound would require careful consideration of several factors to ensure safety, efficiency, and product purity. Drawing parallels from the production of other fine chemicals and organophosphorus compounds, key considerations would include:

Reaction Conditions: Temperature, pressure, reaction time, and order of reagent addition are critical parameters. For instance, the initial reaction of phosphoryl chloride with ammonia is highly exothermic and requires efficient heat dissipation to prevent side reactions and ensure the formation of the desired diaminophosphoryl chloride.

Solvent Selection: The choice of solvent is crucial for managing reaction kinetics, solubility of reagents and intermediates, and facilitating product isolation. Aprotic solvents are generally preferred for reactions involving highly reactive intermediates like phosphoryl chlorides and isocyanates to prevent unwanted side reactions.

Purification Methods: The purification of the final product and intermediates would likely involve techniques such as crystallization, distillation under reduced pressure, or chromatography. The thermal stability of the target compound would be a key factor in selecting the appropriate method.

Process Safety: The handling of corrosive and toxic reagents such as phosphoryl chloride and isocyanates necessitates stringent safety protocols, including the use of personal protective equipment and conducting reactions in well-ventilated fume hoods. The potential for runaway reactions, especially during scale-up, must be carefully assessed through calorimetric studies.

Waste Management: The synthesis will generate by-products, such as hydrochloride salts and solvent waste, which require proper disposal according to environmental regulations. Process optimization should also aim to minimize waste generation.

Exploration of Precursor Chemistry and Alternative Synthetic Routes to Phosphorylcarbamates

The exploration of alternative precursors and synthetic routes can offer advantages in terms of cost, safety, and efficiency.

Alternative Precursors for the Diaminophosphoryl Moiety:

Instead of starting from phosphoryl chloride, alternative phosphorus(V) reagents could be employed. For example, phosphorus pentachloride (PCl₅) can react with amides or ureas to form phosphorylated intermediates that could potentially be converted to diaminophosphoryl derivatives.

Alternative Routes to the Carbamate Linkage:

Phosgene-free methods for the synthesis of isocyanates and carbamates are of increasing interest due to the toxicity of phosgene. nih.gov One such approach involves the Curtius, Hofmann, or Lossen rearrangement of acyl azides, amides, or hydroxamic acids, respectively. A phosphoryl-substituted acyl azide, for instance, could be rearranged to a phosphoryl isocyanate, which could then be trapped with isopropanol.

Another approach could involve the direct carbonylation of a diaminophosphoryl amine precursor with a suitable carbonyl source, such as dimethyl carbonate or triphosgene, to form the carbamate linkage.

Design and Synthesis of Structurally Modified this compound Analogues for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, a series of analogues can be synthesized by systematically modifying different parts of the molecule.

Variation of the Ester Group: The isopropyl group can be replaced with other alkyl or aryl groups by using different alcohols (e.g., ethanol, butanol, phenol) in the final esterification step or in the reaction with the phosphoryl diisocyanate intermediate. This would allow for the exploration of the effect of the size, shape, and electronics of the ester group on the compound's activity.

Substitution on the Amino Groups: The hydrogen atoms on the amino groups can be replaced with various alkyl or aryl substituents. This can be achieved by using substituted amines instead of ammonia in the reaction with phosphoryl chloride. These modifications would probe the importance of the N-H bonds and the steric and electronic effects of the substituents on the nitrogen atoms.

Modification of the Carbamate Linker: The carbamate linker itself could be modified. For example, replacing the oxygen atom with a sulfur atom would lead to a thiocarbamate analogue. This can be achieved by using isopropyl thiocarbamate or by reacting the phosphoryl isocyanate with isopropyl thiol.

The synthesis of these analogues would follow similar synthetic strategies as outlined for the parent compound, with the appropriate selection of starting materials.

Modification Site Example Starting Material Variation Resulting Analogue
Ester GroupEthanolEthyl diaminophosphorylcarbamate
Amino GroupsMethylamineIsopropyl bis(methylamino)phosphorylcarbamate
Carbamate LinkerIsopropyl thiolIsopropyl diaminophosphorylthiocarbamate

Stereoselectivity and Enantiomeric Purity in Phosphorylcarbamate Synthesis

If the substituents on the nitrogen atoms or the ester group of a phosphorylcarbamate derivative introduce a chiral center, the synthesis of enantiomerically pure compounds becomes a significant consideration. The phosphorus atom in such derivatives can also be a stereocenter if it is attached to four different substituents.

The synthesis of chiral N-diaminophosphoryl aminothioureas has been reported, where the chirality is introduced from a chiral diamine precursor. nih.gov This approach could be adapted to the synthesis of chiral this compound analogues.

For creating stereocenters at the phosphorus atom, the use of chiral phosphorylating agents would be necessary. These reagents, often derived from chiral alcohols or amines, can stereoselectively transfer the phosphoryl group. The separation of diastereomeric products formed by reacting a racemic phosphorylating agent with a chiral alcohol or amine is another common strategy to obtain enantiomerically pure compounds.

The determination of enantiomeric purity would typically be carried out using chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using chiral shift reagents.

Mechanistic Enzymology of Isopropyl Diaminophosphorylcarbamate As an Enzyme Inhibitor

Characterization of Urease Enzyme Structure and Catalytic Mechanism

Urease (urea amidohydrolase, E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). The carbamate product subsequently decomposes spontaneously to yield a second molecule of ammonia and bicarbonate, leading to a significant increase in the pH of the surrounding environment. This catalytic function is crucial in the nitrogen cycle for the mineralization of urea.

The structure of urease is highly conserved across different biological sources, including plants, fungi, and bacteria. Most bacterial ureases are complex oligomers, commonly trimers of (αβγ)₃ subunit assemblies. The active site is located within the α-subunit and is characterized by a binuclear nickel center, where two Ni(II) ions are separated by a distance of approximately 3.5 Å. These nickel ions are essential for the enzyme's catalytic activity.

The coordination sphere of the dinickel center is primarily composed of amino acid residues. A key feature is a carbamylated lysine (B10760008) residue that bridges the two nickel ions. Other ligands include several histidine residues and an aspartate residue. In the resting state of the enzyme, the coordination is completed by water molecules and a bridging hydroxide (B78521) ion. A flexible "flap" region, a mobile loop of amino acid residues, covers the active site and is thought to regulate the entry of the substrate (urea) and the exit of the products.

The most widely accepted catalytic mechanism involves the binding of a urea molecule to one of the nickel ions (Ni1) via its carbonyl oxygen, displacing a water molecule. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. A hydroxide ion, coordinated to the second nickel ion (Ni2), then acts as the nucleophile, attacking the carbonyl carbon of the urea substrate. This process is facilitated by the precise positioning of the substrate and the attacking hydroxide by the enzyme's active site architecture. The reaction proceeds through a tetrahedral intermediate which then collapses to release ammonia and carbamate.

Elucidation of the Inhibitory Mechanism of Isopropyl Diaminophosphorylcarbamate on Urease

Phosphoramide (B1221513) derivatives, including this compound, represent a class of potent mechanism-based urease inhibitors. These compounds often act as "suicide substrates" or pro-drugs, where the enzyme's own catalytic machinery converts the inhibitor into a more reactive form that subsequently inactivates the enzyme.

The inhibitory action of this compound is predicated on its structural similarity to urea. Urease mistakenly recognizes it as a substrate and initiates hydrolysis. This enzymatic action cleaves the carbamate portion of the molecule, releasing a highly reactive diaminophosphoryl moiety. This product, Diamidophosphoric acid (DAP) or a related derivative, is the true inhibiting species. It acts as a transition-state analogue, mimicking the tetrahedral intermediate of urea hydrolysis.

Phosphoramide inhibitors are typically characterized as slow-binding or time-dependent inhibitors. The kinetic profile of urease inhibition by compounds like this compound often displays mixed-type inhibition. This is characterized by an increase in the Michaelis constant (K_m) and a decrease in the maximum reaction velocity (V_max).

Table 1: Representative Kinetic Parameters for Urease Inhibition by Phosphoramide Derivatives Note: Specific kinetic data for this compound is not readily available in public literature. The data presented is illustrative of the kinetic behavior of closely related phosphoramide inhibitors.

Inhibitor Class Inhibition Type Effect on K_m Effect on V_max Binding Characteristic
Phosphorodiamidates Mixed-type Increases Decreases Slow, tight-binding

Following the enzymatic hydrolysis of this compound, the resulting Diamidophosphoric acid (DAP) forms a stable adduct with the binuclear nickel center in the urease active site. Structural studies of urease inhibited by related phosphorodiamidates have elucidated the nature of this interaction.

The DAP molecule binds in a tridentate fashion, effectively chelating both Ni(II) ions. The phosphoryl oxygen and one of the amide nitrogens coordinate to one nickel ion, while the other amide nitrogen coordinates to the second nickel ion. This binding mode creates a stable, five-membered ring structure that bridges the two metal ions. This chelation firmly locks the inhibitor in place, physically blocking the substrate-binding pocket and preventing any further catalytic activity. This stable complex is considered a mimic of the tetrahedral transition state of the urea hydrolysis reaction, which explains its high affinity and potent inhibitory effect.

Comparative Biochemical Studies of this compound with Related Phosphoramide Urease Inhibitors

The efficacy of urease inhibitors is often compared using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The phosphoramide class of inhibitors, in general, exhibits very low IC₅₀ values, indicating high potency.

Table 2: Comparative Inhibitory Potency (IC₅₀) of Phosphoramide Urease Inhibitors Note: The IC₅₀ value for this compound is not specified in the available literature; its activity is expected to be in the potent range typical for this class of compounds.

Compound Chemical Class Reported IC₅₀ (Jack Bean Urease)
N-(n-butyl)thiophosphoric triamide (NBPT) Phosphoramide ~100 nM
Phenyl phosphorodiamidate (PPD) Phosphoramide Potent inhibitor; specific values vary
Various Synthetic Phosphoramide Derivatives Phosphoramide Can be < 1 µM

Evaluation of Enzyme Specificity: Potential Interactions with Other Phosphatase and Hydrolase Enzymes

The specificity of an enzyme inhibitor is a critical parameter, as off-target interactions can lead to unintended biological effects. This compound is an organophosphorus compound designed to target the unique binuclear nickel center of urease. nih.gov

While comprehensive studies on the specificity of this compound against a broad panel of enzymes are limited in public literature, some inferences can be drawn from its structure and mechanism. The target of the activated inhibitor (DAP) is a dinuclear metal center. This feature is not common to all hydrolases. However, other metalloenzymes, particularly certain phosphatases and phosphotriesterases, also possess metal ions in their active sites and process phosphate-containing substrates. nih.govnih.gov

Alkaline and acid phosphatases, for example, are typically involved in the hydrolysis of phosphate (B84403) monoesters. nih.gov While their catalytic mechanisms differ from urease, the presence of a phosphoryl group in the inhibitor raises the possibility of interaction. However, the diaminophosphoryl structure is distinct from a simple phosphate monoester, which may confer a degree of specificity. The high substrate specificity of urease itself suggests that inhibitors closely mimicking its substrate are less likely to bind to enzymes with different active site geometries. nih.gov The mechanism-based activation, requiring initial hydrolysis by urease, provides an additional layer of specificity, as other enzymes may not efficiently process the parent this compound molecule to generate the active inhibitory species. Further research is required to definitively characterize the interaction profile of this compound with other hydrolases.

Advanced Structural Biology Investigations of Isopropyl Diaminophosphorylcarbamate Enzyme Complexes

X-ray Crystallographic Analysis of Urease in Complex with Isopropyl Diaminophosphorylcarbamate

For instance, the crystal structure of Sporosarcina pasteurii urease in complex with diamidophosphoric acid (DAP), a parent compound to this compound, has been resolved to high resolution. nih.gov This structure showcases how the phosphoramidate (B1195095) inhibitor binds to the two nickel ions in the active site, mimicking the tetrahedral transition state of urea (B33335) hydrolysis. Key interactions typically involve the phosphoryl oxygen and one of the amide nitrogens of the inhibitor coordinating with the two nickel ions, effectively blocking the binding of the natural substrate, urea. The amino groups of the inhibitor also form a network of hydrogen bonds with surrounding active site residues, further stabilizing the complex.

These crystallographic studies provide precise atomic coordinates and reveal the crucial role of the flexible "mobile flap" region of the urease active site. nih.gov Upon inhibitor binding, this flap often adopts a closed conformation, sequestering the inhibitor within the active site and shielding it from the solvent. The structural data obtained from these analyses are invaluable for understanding the structure-activity relationships of phosphoramidate inhibitors and for the rational design of new, more potent urease inhibitors.

Complex PDB Code Resolution (Å) Source Organism Key Interacting Residues
Urease-DAP3UBP1.55Sporosarcina pasteuriiNi1, Ni2, Hisα136, Hisα138, Hisα246, Hisα272, Aspα360, KCXα217
Urease-Citrate4AC71.50Sporosarcina pasteuriiNi1, Ni2, Hisα136, Hisα138, Hisα246, Hisα272, Aspα360, KCXα217
Urease-Urea6QDY1.42Sporosarcina pasteuriiNi1, Ni2, Hisα136, Hisα138, Hisα246, Hisα272, Aspα360, KCXα217

Note: Data for closely related inhibitors are presented as a proxy for this compound.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Binding Dynamics

Solution-state NMR spectroscopy is a powerful technique for studying the dynamics of protein-ligand interactions in a near-native environment, providing information that is complementary to the static pictures offered by crystallography. While specific NMR studies focusing on this compound are not prevalent, the principles of NMR can be applied to understand its binding dynamics with urease.

NMR techniques such as saturation transfer difference (STD) and WaterLOGSY can be used to identify which parts of an inhibitor molecule are in close contact with the enzyme. For phosphoramidate inhibitors, these experiments would likely show strong signals for the phosphate (B84403) and amide groups, confirming their role in binding to the active site. Furthermore, chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the inhibitor, can map the binding site on the enzyme surface and reveal allosteric effects.

Relaxation-based NMR experiments can provide insights into the conformational changes and dynamics of the urease active site flap upon inhibitor binding. These studies can quantify the timescale of flap opening and closing, which is often a rate-limiting step in substrate and inhibitor binding. Such dynamic information is crucial for a complete understanding of the inhibition mechanism and for the design of inhibitors with improved residence times in the active site.

Computational Structural Biology Approaches to Model Inhibitor-Enzyme Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between enzymes and their inhibitors at an atomic level. nih.gov In the absence of an experimental structure for the urease-isopropyl diaminophosphorylcarbamate complex, molecular docking and MD simulations can provide valuable predictive models.

Molecular docking studies can be used to predict the most likely binding pose of this compound within the urease active site. These models are typically generated by placing the inhibitor into the active site of a known urease crystal structure and scoring the different orientations based on their predicted binding affinity. Such studies on related phosphoramidate inhibitors have consistently shown that the phosphoryl group coordinates with the nickel ions and that the amide groups form key hydrogen bonds with the surrounding residues. nih.gov

MD simulations can then be used to study the stability of the docked complex and to explore the conformational dynamics of both the inhibitor and the enzyme over time. nih.gov These simulations can reveal how the binding of the inhibitor affects the flexibility of the active site flap and other regions of the enzyme. Furthermore, advanced computational methods such as quantum mechanics/molecular mechanics (QM/MM) can be employed to model the enzymatic reaction and the mechanism of inhibition with high accuracy. researchgate.net These computational approaches are not only crucial for interpreting experimental data but also play a significant role in the de novo design of novel urease inhibitors.

High-Resolution Cryo-Electron Microscopy (Cryo-EM) Studies of Enzyme Conformational Changes Induced by this compound

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large and flexible macromolecular complexes in a near-native, frozen-hydrated state. nih.gov Cryo-EM is particularly well-suited for studying the conformational dynamics of enzymes like urease upon inhibitor binding.

Recent Cryo-EM studies of urease have provided detailed snapshots of the enzyme in different functional states, including in complex with inhibitors such as N-(n-butyl) phosphoric triamide (NBPTO), a compound structurally related to this compound. These studies have captured the urease mobile flap in open, partially closed, and fully closed conformations, providing unprecedented insights into the mechanism of substrate entry and inhibition.

A Cryo-EM study of the Sporosarcina pasteurii urease in its native form and inhibited by NBPTO revealed an intermediate state of the mobile flap, suggesting a pathway for the conformational changes that occur during catalysis and inhibition. The high resolution achievable with modern Cryo-EM allows for the visualization of water molecules and detailed interactions between the inhibitor and the active site residues, complementing the information obtained from X-ray crystallography. These studies are critical for understanding the full conformational landscape of urease and how inhibitors like this compound can modulate its activity by trapping specific conformational states.

Complex EMDB Code Resolution (Å) Source Organism Key Conformational Findings
Urease-NBPTOEMD-608542.03Ureaplasma parvumIdentification of an intermediate state of the mobile flap between open and closed conformations.
Native UreaseEMD-41313.1Sporosarcina pasteuriiObservation of the mobile flap in an open conformation.

Note: Data for a closely related inhibitor is presented as a proxy for this compound.

Computational Chemistry and in Silico Design of Isopropyl Diaminophosphorylcarbamate Analogs

Quantum Chemical Studies on the Electronic Structure and Reactivity Descriptors of Isopropyl Diaminophosphorylcarbamate

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule like this compound. These calculations can elucidate the distribution of electron density, identify reactive sites, and quantify molecular properties that are crucial for its interaction with the urease active site.

Detailed DFT analyses are used to calculate key electronic and structural properties. For instance, studies on analogous phosphoramidate (B1195095) inhibitors have utilized DFT calculations at levels like B3LYP/6-311++G(2d,p) to determine molecular geometries and electronic descriptors. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from quantum chemical calculations. It generates a color-coded map of the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). nih.gov For an inhibitor like this compound, the MEP map would highlight the negatively charged oxygen atoms of the phosphoryl and carbonyl groups as likely points of interaction with the positively charged nickel ions in the urease active site.

Key reactivity descriptors derived from these studies can be correlated with the inhibitory activity of a series of analogs. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Analogous Phosphoramidate Urease Inhibitors (Note: Data is illustrative of descriptors calculated for analogous compounds, not this compound itself.)

DescriptorValue RangeSignificance in Inhibition
EHOMO (eV) -7.0 to -6.5Electron-donating capacity for interactions
ELUMO (eV) -1.5 to -1.0Electron-accepting capacity; relates to electrophilicity
HOMO-LUMO Gap (ΔE eV) 5.0 to 5.5Chemical reactivity and stability
Dipole Moment (Debye) 3.0 to 5.0Governs polar interactions with the enzyme active site

This interactive table is based on data ranges found in studies of analogous phosphoramidate compounds. researchgate.net

Molecular Docking and Scoring Approaches for Predicting Binding Affinity to Urease

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For this compound analogs, docking simulations provide a model of how these inhibitors fit into the active site of urease, which is characterized by a bi-nickel center. nih.govekb.eg

The process begins with obtaining a high-resolution crystal structure of the target enzyme, such as jack bean urease or Helicobacter pylori urease, from the Protein Data Bank (PDB). ekb.eg The inhibitor molecule is then placed into the active site computationally, and various algorithms explore different binding poses, rotations, and conformations. Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov

Docking studies on similar phosphoramidate inhibitors have revealed that the phosphoryl oxygen (P=O) is crucial for activity, as it often coordinates with one or both of the nickel ions in the urease active site. nih.gov Furthermore, the amino groups can form a network of hydrogen bonds with key amino acid residues, such as histidine and aspartate, which line the active site cavity. nih.gov

Scoring functions are critical for the success of docking and can be classified into several types:

Force-Field-Based: These functions use classical mechanics parameters to calculate van der Waals and electrostatic interactions.

Empirical: These use regression methods to fit coefficients for various energy terms (e.g., hydrogen bonds, hydrophobic contacts) to reproduce experimentally measured binding affinities.

Knowledge-Based: These derive statistical potentials from the frequency of atom pairings observed in known protein-ligand complexes.

Machine-Learning: Newer methods use algorithms like random forests or deep neural networks, trained on large datasets of protein-ligand complexes, to predict binding affinity with higher accuracy. frontiersin.orgnih.gov

The choice of scoring function can significantly impact the prediction of binding affinity and the ranking of potential inhibitors. stanford.edu Therefore, results from docking are often validated by comparing predicted binding modes with experimental data or by using multiple scoring functions. nih.gov

Molecular Dynamics Simulations to Investigate Inhibitor-Enzyme Complex Stability and Water Interactions

While molecular docking provides a static snapshot of the inhibitor-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of interactions over time. An MD simulation tracks the movements of every atom in the system (the protein, the inhibitor, and surrounding water molecules) by solving Newton's equations of motion, typically over a timescale of nanoseconds to microseconds. rsc.orgnih.gov

For a complex of urease with an inhibitor like this compound, MD simulations can:

Assess Binding Stability: The stability of the docked pose is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable, low-fluctuation RMSD plot indicates that the inhibitor remains securely bound in the active site. nih.gov

Analyze Conformational Changes: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is calculated to identify which parts of the protein become more or less flexible upon inhibitor binding. This is particularly important for understanding the dynamics of the "mobile flap" that covers the urease active site. nih.gov

Investigate Key Interactions: MD simulations allow for detailed analysis of hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the inhibitor and the enzyme. It can be determined how long specific hydrogen bonds persist and how water molecules in the active site mediate or compete with the inhibitor's binding. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations represent a more advanced approach. In this hybrid method, the most critical part of the system—the inhibitor and the immediate active site residues—is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. researchgate.netnih.gov This allows for the modeling of chemical reactions and charge transfer effects, providing deeper insight into the inhibition mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development for Predicting Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of this compound analogs, a QSAR model could predict their urease inhibitory potency (e.g., IC₅₀ values) based on calculated molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of diaminophosphorylcarbamate analogs with experimentally measured IC₅₀ values is required. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., steric and electronic fields). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates a subset of the descriptors with the observed biological activity. nih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

QSAR studies on analogous phosphoramide (B1221513) and phosphonate (B1237965) urease inhibitors have shown that descriptors related to electronic properties (e.g., LUMO energy), polarity, and the presence of specific functional groups (like P=O and aromatic rings) are often critical for potent inhibition. researchgate.netnih.govnih.gov The resulting QSAR model not only serves as a tool for predicting the potency of unsynthesized analogs but also provides valuable insights into the key structural features that drive inhibitory activity, thereby guiding future design efforts.

Advanced Analytical Methodologies for Isopropyl Diaminophosphorylcarbamate Research

Development and Validation of Chromatographic-Mass Spectrometric Methods for Trace Analysis in Research Matrices

The accurate quantification of Isopropyl diaminophosphorylcarbamate at trace levels in complex environmental and biological matrices is fundamental for research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier techniques for this purpose due to their high sensitivity and selectivity. mdpi.comnih.gov

Method development for a compound like this compound would involve a systematic process. For LC-MS/MS, this includes the selection of an appropriate ionization source, typically Electrospray Ionization (ESI), and optimizing its parameters in both positive and negative ion modes to achieve the best signal intensity. nih.gov The subsequent step is the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific fragmentation pathway of the target analyte. nih.gov For instance, a hypothetical MRM transition could be established by observing the fragmentation of the protonated molecule [M+H]⁺.

Chromatographic separation is optimized to resolve the analyte from matrix interferences. This involves selecting the appropriate column (e.g., a reverse-phase C18 column for LC) and mobile phase composition, as well as optimizing the gradient elution program. nih.gov Sample preparation is also a critical step to remove interfering substances and concentrate the analyte. Techniques like Solid-Phase Extraction (SPE) are often employed for cleanup and pre-concentration from matrices such as soil, water, or plasma. dtic.mil

Validation of the developed method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, and matrix effect. nih.gov

Table 1: Typical Validation Parameters for a Hypothetical LC-MS/MS Method

Parameter Description Typical Acceptance Criteria
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the analyte concentration. > 0.99
LLOQ The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Signal-to-noise ratio > 10
Accuracy (% Bias) The closeness of the mean test results obtained by the method to the true concentration of the analyte. Within ±15% (±20% at LLOQ)
Precision (% RSD) The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. ≤ 15% (≤ 20% at LLOQ)

| Matrix Effect | The alteration of analyte ionization due to the presence of co-eluting, undetected matrix components. | Assessed but criteria can vary |

Application of Isotope Ratio Mass Spectrometry (IRMS) for Environmental Fate Studies

Understanding the environmental fate of this compound—its movement, persistence, and transformation in ecosystems—is crucial for assessing its environmental impact. Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for these investigations. researchgate.nete3s-conferences.org This technique measures the relative abundance of stable isotopes (e.g., ¹⁵N/¹⁴N, ¹³C/¹²C) in a sample with extremely high precision. forensic-isotopes.orge3s-conferences.org

In environmental fate studies, this compound can be synthesized with an enriched stable isotope, such as ¹⁵N or ¹³C, creating a labeled tracer. When this labeled compound is introduced into a controlled experimental system (e.g., a soil microcosm or aquatic mesocosm), its fate can be meticulously tracked. nih.gov

By analyzing the isotopic composition of different environmental compartments over time, researchers can:

Trace Movement: Determine the partitioning of the compound between soil, water, and air, as well as its potential for leaching into groundwater.

Quantify Uptake: Measure the amount of the compound and its metabolites taken up by plants and other organisms. nih.gov

Elucidate Degradation Pathways: The appearance of the isotopic label in various breakdown products helps to identify transformation pathways and calculate degradation rates.

Assess Mineralization: The incorporation of the label into microbial biomass or its complete mineralization to ¹⁵N-N₂ or ¹³C-CO₂ can be quantified, providing a complete picture of its ultimate fate.

The IRMS instrument measures the ratio of the heavy to light isotope, which is expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. researchgate.net The high sensitivity of IRMS allows for the detection of even minute amounts of the tracer, making it an invaluable technique for detailed environmental fate analysis. e3s-conferences.org

Spectroscopic Techniques for Investigating Degradation Pathways and Metabolites in Research Settings

Identifying the structures of degradation products is essential for understanding the transformation pathways of this compound. A suite of spectroscopic techniques is employed for this purpose, providing complementary information to elucidate the structures of unknown metabolites. researchgate.netcwejournal.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-TOF-MS or LC-Orbitrap), provides accurate mass measurements of metabolites. dtic.mil This allows for the determination of elemental compositions, which is a critical first step in structure identification. Tandem mass spectrometry (MS/MS) experiments are used to fragment the metabolite ions, yielding structural information about functional groups and their connectivity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for unambiguous structure elucidation. For an organophosphorus compound like this compound, ³¹P NMR is particularly informative, as it can directly probe changes in the chemical environment of the phosphorus atom, such as the cleavage of a P-N or P-O bond. cwejournal.org ¹H and ¹³C NMR provide information about the organic part of the molecule, and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to piece together the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups present in the parent compound and its metabolites. researchgate.net For example, changes in the stretching frequencies of P=O, N-H, or C-O bonds can indicate specific chemical transformations. While not typically used for primary structure elucidation, it provides valuable confirmatory data. researchgate.net

By combining data from these spectroscopic methods, researchers can construct a comprehensive picture of the degradation pathways of this compound, identifying both transient intermediates and stable end-products. nih.gov

Biosensors and High-Throughput Screening Assays for Urease Inhibitor Discovery and Characterization

As a carbamate (B1207046) derivative containing a phosphoryl group, this compound belongs to a class of compounds that may exhibit urease inhibitory activity. Biosensors and high-throughput screening (HTS) assays are essential tools for rapidly identifying and characterizing such potential inhibitors. rjpharmacognosy.irnih.gov

Biosensors: Biosensors offer rapid and often real-time detection of inhibitor-enzyme interactions. rjpharmacognosy.ir

Potentiometric Biosensors: These sensors often utilize a pH-sensitive electrode. Urease is immobilized on the electrode surface; in the presence of urea (B33335), the enzymatic reaction produces ammonia (B1221849), causing a local pH change that is measured as a potential difference. researchgate.net An inhibitor will reduce the rate of this reaction, resulting in a smaller change in potential, which can be correlated to the inhibitor's concentration and potency. researchgate.net

Surface Plasmon Resonance (SPR) Biosensors: SPR is a label-free technique that detects binding events in real-time. rjpharmacognosy.ir Urease is immobilized on a sensor chip, and potential inhibitors are flowed over the surface. The binding of an inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected as a shift in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K_D). rjpharmacognosy.ir

High-Throughput Screening (HTS) Assays: HTS allows for the rapid testing of large numbers of compounds for their inhibitory activity. These assays are typically performed in a microplate format (e.g., 96- or 384-well plates). nih.govresearchgate.net A common method is the indophenol (B113434) (Berthelot) assay, which is a colorimetric method for quantifying the ammonia produced by the urease-catalyzed hydrolysis of urea. nih.gov The intensity of the colored product is inversely proportional to the activity of the inhibitor.

Table 2: Comparison of HTS Assay Methodologies for Urease Inhibitors

Assay Type Principle Throughput Key Features
Indophenol (Berthelot) Assay Colorimetric detection of ammonia produced from urea hydrolysis. nih.gov High Cost-effective, well-established, robust. nih.gov
Tandem-Well Assay The enzyme reaction and the ammonia detection reaction are physically separated in tandem wells to avoid interference. researchgate.net Very High Minimizes assay interference from colored or fluorescent compounds.
Fluorescence-Based Assays Utilizes fluorescent probes that react with ammonia or respond to pH changes. acs.org High Can offer higher sensitivity compared to colorimetric methods.

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of an inhibitor to the enzyme. | Low | Provides a complete thermodynamic profile of the binding interaction. |

These advanced screening technologies are instrumental in the discovery pipeline, enabling the efficient identification of lead compounds like this compound and providing detailed characterization of their inhibitory mechanisms. nih.gov

Environmental Biogeochemical Research on Isopropyl Diaminophosphorylcarbamate in Agricultural Systems

Abiotic Degradation Kinetics and Pathways in Soil and Aqueous Environments

Abiotic degradation, occurring without the intervention of microorganisms, is a crucial process determining the persistence of chemical compounds in the environment. For a compound like Isopropyl diaminophosphorylcarbamate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis: This is a chemical reaction with water that leads to the breakdown of the compound. The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net For organophosphates, hydrolysis often involves the cleavage of phosphoester bonds (P-O-C). bbrc.inmbl.or.kr Similarly, the ester linkage in carbamates is susceptible to hydrolysis. who.int Environmental conditions that favor the growth of microorganisms, which often influence pH, can also favor the degradation of carbamates. who.int The half-life of a compound, which is the time it takes for 50% of the initial concentration to degrade, is a key kinetic parameter. For many organophosphate and carbamate (B1207046) pesticides, half-lives in water and soil can range from a few days to several months, depending on the specific chemical structure and environmental conditions. researchgate.net

Photolysis: Sunlight, particularly UV radiation, can provide the energy to break chemical bonds, leading to degradation. Photodegradation can be a significant pathway for pesticides present on soil surfaces or in the upper layers of water bodies. researchgate.net The process can lead to the formation of various transformation products, which may have different toxicity and mobility characteristics than the parent compound.

Table 1: Expected Abiotic Degradation Pathways of this compound This table is illustrative, based on the degradation of related organophosphate and carbamate compounds.

Degradation PathwayInfluencing FactorsExpected Transformation Products
Hydrolysis pH, TemperatureIsopropyl alcohol, Phosphoric acid derivatives, Carbamate derivatives
Photolysis Sunlight Intensity (UV), Presence of PhotosensitizersVarious smaller organic molecules resulting from bond cleavage

Microbial Transformation and Biodegradation Mechanisms in Diverse Soil Microbiomes

The transformation and breakdown of agrochemicals by soil microorganisms is a critical route of dissipation. Soil bacteria and fungi possess a wide array of enzymes capable of metabolizing complex organic molecules like pesticides, often using them as a source of carbon, nitrogen, or phosphorus. taylorfrancis.comupm.edu.my

Biodegradation Mechanisms: For compounds structurally related to this compound, biodegradation is primarily an enzymatic process. nih.gov

Hydrolysis: Microbial enzymes, such as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH), are known to catalyze the hydrolysis of organophosphates. bbrc.inmbl.or.kr These enzymes cleave the phosphoester bonds, often representing the initial and detoxifying step in the degradation pathway. mbl.or.kr Similarly, carbamate hydrolases or esterases can break the carbamate linkage. researchgate.net

Oxidation and Dealkylation: Microorganisms can also employ oxidative pathways or remove alkyl groups (dealkylation) to transform pesticide molecules. bbrc.in

A diverse range of soil microorganisms have been identified as capable of degrading organophosphate and carbamate pesticides. Genera such as Pseudomonas, Flavobacterium, Arthrobacter, and fungi like Aspergillus and Penicillium have been shown to effectively break down these compounds. researchgate.netbbrc.in The constant exposure of soil microbial populations to pesticides can lead to an adaptation, where microbes develop new capabilities to degrade these synthetic chemicals. upm.edu.my

Table 2: Key Microbial Enzymes Involved in the Degradation of Related Pesticides

Enzyme ClassActionTarget Bond/Group
Phosphotriesterases (PTEs) HydrolysisPhosphoester (P-O)
Carbamate Hydrolases HydrolysisCarbamate ester
Oxidases OxidationVarious parts of the molecule
Dealkylases Removal of Alkyl GroupsN-alkyl or O-alkyl groups

Sorption, Desorption, and Mobility Dynamics of this compound in Soil Profiles

The movement of a pesticide through the soil profile is largely governed by its interaction with soil particles, a process known as sorption. Sorption, and its reverse process, desorption, determine the compound's concentration in the soil solution and, consequently, its potential for leaching into groundwater or being taken up by plants. nih.gov

Sorption and Desorption: The extent of sorption is influenced by both the chemical's properties (e.g., water solubility, polarity) and the soil's characteristics.

Soil Organic Matter (OM): OM is often the most critical factor influencing the sorption of organic pesticides. nih.govresearchgate.net Compounds can partition into the organic matter, reducing their concentration in the soil water.

Clay Content and Type: Clay minerals, with their large surface area and electrical charges, provide sites for pesticide sorption.

pH: Soil pH can affect the electrical charge of both the pesticide molecule and soil colloids, thereby influencing sorption. frontiersin.org

The Freundlich model is commonly used to describe the sorption process for pesticides in soil. nih.gov The Freundlich coefficient (KF) provides a measure of the sorption capacity; a higher KF value indicates stronger binding to the soil and lower mobility. nih.gov

Mobility and Leaching Potential: Mobility refers to the potential of a chemical to move through the soil profile. Compounds with high water solubility and low sorption coefficients (low KF) are generally more mobile and have a higher potential to leach into groundwater. nih.govresearchgate.net The mobility of organophosphates and carbamates varies widely. For instance, the organophosphate glyphosate (B1671968) and its metabolite AMPA are generally considered to have low mobility due to strong sorption to soil minerals, though leaching can occur through preferential flow paths after heavy rainfall. frontiersin.org Conversely, some polar organophosphates are more prone to leaching. nih.gov The Groundwater Ubiquity Score (GUS), which incorporates a pesticide's half-life and sorption characteristics, is one model used to estimate leaching potential. researchgate.net

Table 3: Influence of Soil Properties on the Mobility of this compound (Expected Trends)

Soil PropertyIncrease in Property Leads to...Rationale
Organic Matter Content Decreased MobilityIncreased sorption sites
Clay Content Decreased MobilityIncreased surface area for sorption
Soil pH Variable EffectAffects the charge of the molecule and soil colloids
Water Infiltration Rate Increased MobilityFaster transport through the soil profile

Influence of this compound on Non-Target Enzyme Activities and Microbial Community Structure in Soil

The introduction of pesticides into the soil can have unintended consequences on the non-target microbial populations and the vital biochemical processes they mediate. These effects are often assessed by measuring changes in soil enzyme activities and shifts in the microbial community structure. researchgate.netnih.gov

Effects on Soil Enzyme Activities: Soil enzymes are crucial catalysts for nutrient cycling. researchgate.net Pesticides can inhibit, stimulate, or have no effect on their activity.

Phosphatases (Acid and Alkaline): These enzymes are vital for the mineralization of organic phosphorus. mdpi.com Their activity can be either inhibited or stimulated by pesticide application.

Urease: Involved in the nitrogen cycle by hydrolyzing urea (B33335), urease activity can also be affected by agrochemicals. nih.gov

The impact of a pesticide on enzyme activities can be transient, with the soil system recovering over time, or it can be more persistent, especially with repeated applications or high concentrations. nih.gov

Effects on Microbial Community Structure: Pesticides can act as a selective pressure, altering the composition of the soil microbial community. nih.gov Sensitive microbial groups may decline, while populations capable of degrading the pesticide or tolerating its presence may proliferate. nih.govnih.gov For example, a high concentration of the herbicide glyphosate was found to shift a soil community from being fungal-dominant to having an equal ratio of bacteria to fungi, indicating an enrichment of generalist bacteria. researchgate.net Such shifts can have broader implications for soil functions like nutrient cycling and organic matter decomposition. The relative abundance of different microbial phyla, such as Proteobacteria, Acidobacteria, and Actinobacteria, can change in response to chemical inputs. nih.govnih.gov

Table 4: Potential Effects of this compound on Soil Microbial Parameters

ParameterPotential EffectImplication for Soil Health
Dehydrogenase Activity InhibitionReduced overall microbial activity
Phosphatase Activity Inhibition or StimulationAltered phosphorus cycling
Bacterial Abundance Increase or DecreaseShift in microbial populations
Fungal Abundance Increase or DecreaseShift in fungal-to-bacterial ratio
Community Diversity ReductionLoss of sensitive species, potential reduction in functional redundancy

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing on its future directions and emerging research themes as a urease inhibitor.

The detailed outline provided requires specific research findings related to:

Rational Design of Next-Generation Urease Inhibitors: Information on how the isopropyl group in "this compound" influences its potency and environmental profile is not available.

Synergistic Effects: There is no documented research on the combined use of "this compound" with other agricultural amendments.

Multi-Omics Approaches: No studies have been published that investigate the interaction of "this compound" with soil biota using multi-omics techniques.

Sustainable Synthesis and Circular Economy: Methods for the sustainable production of "this compound" and its role in a circular economy have not been described in the available literature.

While the broader field of diaminophosphorylcarbamate-based technologies and urease inhibitors is an active area of research, the specific focus on the isopropyl derivative as requested is not supported by current scientific publications. Therefore, any attempt to generate the requested article would be speculative and not based on factual, scientifically validated information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.